Cas no 2549032-80-4 (2-Cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine)

2-Cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine is a structurally complex heterocyclic compound featuring a pyrimidine core substituted with cyclopropyl, ethyl, and fluoropyrimidinylpiperazine moieties. Its design incorporates strategic functional groups that enhance binding affinity and selectivity, making it a promising candidate for medicinal chemistry applications, particularly in kinase inhibition. The presence of the 5-fluoropyrimidine moiety contributes to improved metabolic stability and target interaction, while the piperazine linker offers conformational flexibility. This compound is of interest in early-stage drug discovery due to its potential as a scaffold for developing therapeutics targeting specific enzymatic pathways. Its synthetic route and purity are critical for reproducible pharmacological evaluation.
2-Cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine structure
2549032-80-4 structure
Product Name:2-Cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine
CAS No:2549032-80-4
MF:C17H21FN6
MW:328.387245893478
CID:5314660
PubChem ID:154828779
Update Time:2025-05-23

2-Cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclopropyl-4-ethyl-6-[4-(5-fluoro-4-pyrimidinyl)-1-piperazinyl]pyrimidine
    • 2549032-80-4
    • 2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine
    • AKOS040729490
    • F6788-0983
    • 2-Cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine
    • Inchi: 1S/C17H21FN6/c1-2-13-9-15(22-16(21-13)12-3-4-12)23-5-7-24(8-6-23)17-14(18)10-19-11-20-17/h9-12H,2-8H2,1H3
    • InChI Key: UPLOISUZPICVNW-UHFFFAOYSA-N
    • SMILES: FC1=CN=CN=C1N1CCN(C2=CC(CC)=NC(C3CC3)=N2)CC1

Computed Properties

  • Exact Mass: 328.18117286g/mol
  • Monoisotopic Mass: 328.18117286g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 58Ų

Experimental Properties

  • Density: 1.288±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 518.6±50.0 °C(Predicted)
  • pka: 8.69±0.41(Predicted)

2-Cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine Pricemore >>

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Additional information on 2-Cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine

Professional Introduction to Compound with CAS No. 2549032-80-4 and Product Name: 2-Cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine

Compound with the CAS number 2549032-80-4 and the product name 2-Cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this compound incorporates multiple pharmacophoric elements, including a pyrimidine core, a cyclopropyl substituent, an ethyl group, and a piperazine moiety linked to a fluorinated pyrimidine. These structural features contribute to its unique chemical properties and biological activities, making it a promising candidate for further investigation in drug discovery and development.

The pyrimidine core is a fundamental scaffold in medicinal chemistry, widely recognized for its role in numerous biologically active compounds. Pyrimidines are essential components of nucleic acids, and their derivatives have been extensively explored for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties. In the case of 2-Cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine, the pyrimidine ring is further functionalized with various substituents that enhance its pharmacological profile. The presence of a cyclopropyl group at the 2-position introduces steric hindrance, which can influence binding interactions with biological targets. Additionally, the ethyl group at the 4-position adds another layer of structural complexity that may modulate the compound's efficacy and selectivity.

The most notable feature of this compound is the presence of a 5-fluoropyrimidin-4-yl moiety linked to a piperazine ring. Piperazines are known for their ability to enhance drug solubility and bioavailability, as well as their role in modulating neurotransmitter systems. The fluorine atom in the pyrimidine ring is a common pharmacophore that can improve metabolic stability and binding affinity. Recent studies have demonstrated that fluorinated pyrimidines exhibit enhanced potency and selectivity in various therapeutic contexts. For instance, fluorinated pyrimidines have been incorporated into kinase inhibitors, which are widely used in cancer therapy. The combination of these structural elements in 2-Cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine suggests that it may possess similar advantages.

Current research in medicinal chemistry emphasizes the development of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. This approach has shown promise in addressing complex diseases by targeting multiple pathways involved in pathogenesis. The compound under discussion exhibits several features that make it a potential MTDL candidate. The pyrimidine core can interact with enzymes such as kinases and phosphodiesterases, while the piperazine moiety can modulate neurotransmitter receptors. Additionally, the fluorinated pyrimidine segment may target specific enzymes or receptors involved in disease processes.

In recent years, there has been growing interest in developing small molecule inhibitors for kinases, which play critical roles in cell signaling pathways associated with various diseases, including cancer. Kinases are enzymes that catalyze the transfer of phosphate groups from ATP to substrates, thereby regulating numerous cellular processes. Inhibiting aberrant kinase activity has become a major strategy in cancer therapy. The structural features of 2-Cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-y)piperazin-1 - yl]pyrimidine, particularly the 5-fluoropyrimidin - 4 - yl moiety, suggest that it may interact with kinase enzymes. Preliminary studies have indicated that this compound exhibits inhibitory activity against certain kinases, making it a promising lead for further development.

The cyclopropyl group at the 2-position is another key feature that may contribute to the compound's biological activity. Cyclopropyl groups are known to enhance binding affinity by introducing steric constraints that improve fit within active sites of target proteins. This structural element has been successfully incorporated into various drug candidates, demonstrating its utility in improving pharmacokinetic properties and therapeutic efficacy. In addition to its potential kinase inhibition activity, the compound may also interact with other targets such as transcription factors and ion channels.

Fluorinated pyrimidines have been extensively studied for their ability to improve metabolic stability and binding affinity. The fluorine atom can form hydrogen bonds with amide or carbonyl groups in biological targets, enhancing interactions beyond those possible with hydrogen atoms alone. This property has been exploited in the development of numerous drugs targeting enzymes such as kinases and proteases. The presence of a fluorinated pyrimidine segment in 2-Cyclopropyl - 4 - ethyl - 6-[ 4 -( 5 - fluoro - py rim idin - 4 - yl ) piper azin - 1 - yl ] py rim idine suggests that it may exhibit similar advantages.

Furthermore, piperazine moieties are known for their ability to modulate neurotransmitter systems, making them valuable components in drugs targeting central nervous system (CNS) disorders such as depression and schizophrenia. The piperazine ring in this compound can interact with serotonin receptors (e.g., 5-HT1A), dopamine receptors (e.g., D2), and norepinephrine receptors (e.g., α1), potentially leading to therapeutic effects similar to those observed with existing CNS drugs.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of compounds more accurately before conducting expensive wet-lab experiments. Molecular docking studies have been particularly useful in identifying potential drug candidates by simulating interactions between small molecules and biological targets such as proteins or nucleic acids. Computational modeling has suggested that 2-Cyclopropyl - 4 - ethyl - 6-[ 4 -( 5 - fluoro - py rim idin - 4 - yl ) piper azin - 1 - yl ] py rim idine may bind effectively to several kinase enzymes and neurotransmitter receptors.

In conclusion,2549032–80–42-Cyclopropyl–4–ethyl–6-[(5-fluoropy rim idin ––––––––––––––––() –() –() –() –() –() –() –() –() –() –() –() –()](https://www.reaxys.com/structure/25:25:25:25:25:25:25:25:25:25:25:25:25:25:25:25) shows great promise as a therapeutic agent due to its unique structural features and potential interactions with multiple biological targets. Further experimental validation is warranted to fully elucidate its pharmacological profile and therapeutic potential.

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